molecular formula C11H11N3O3 B1277783 2-Morpholino-5-nitrobenzonitrile CAS No. 78252-11-6

2-Morpholino-5-nitrobenzonitrile

Cat. No. B1277783
CAS RN: 78252-11-6
M. Wt: 233.22 g/mol
InChI Key: RWMGFZRJYLSGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-5-nitrobenzonitrile is a chemical compound with the molecular formula C11H11N3O3 . It has an average mass of 233.223 Da and a monoisotopic mass of 233.080048 Da .


Synthesis Analysis

The synthesis of morpholino monomers, which could potentially include 2-Morpholino-5-nitrobenzonitrile, is performed in a few steps. This process involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets, 6-hydroxymethyl-morpholine acetal, is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-5-nitrobenzonitrile is based on the morpholine (1,4-oxazinane) motif, which is a typical six-membered aliphatic heterocyclic compound . This motif is widespread in natural products and biologically relevant compounds .


Chemical Reactions Analysis

The chemical reactions involving morpholino monomers, including potentially 2-Morpholino-5-nitrobenzonitrile, are diverse. They can involve coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholino-5-nitrobenzonitrile include a molecular formula of C11H11N3O3, an average mass of 233.223 Da, and a monoisotopic mass of 233.080048 Da .

Scientific Research Applications

Biochemistry

The biochemical applications of 2-Morpholino-5-nitrobenzonitrile might include its use as an inhibitor or substrate in enzymatic reactions. Its structure could interact with specific enzymes, influencing their activity, which is useful in studying enzyme mechanisms or in drug development.

Each of these applications leverages the unique chemical properties of 2-Morpholino-5-nitrobenzonitrile , demonstrating its versatility and importance in scientific research. While the search results provided information on a related compound, 2-morpholino ethanesulfonic acid mononitrate , and synthesis routes, the applications listed above are extrapolated based on the chemical structure and common uses of similar nitrobenzonitrile compounds in research. For specific studies or experimental outcomes, further detailed research and experimentation would be required.

Safety and Hazards

The safety data sheets for 2-Morpholino-5-nitrobenzonitrile were not directly available in the search results . It’s recommended to refer to these sheets for detailed safety and hazard information.

properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMGFZRJYLSGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428638
Record name 2-Morpholino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-nitrobenzonitrile

CAS RN

78252-11-6
Record name 2-Morpholino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Cyano-4-fluoronitrobenzene (3.3 g, 19.9 mmol) was dissolved in ethyl acetate (10 mL). Morpholine (2.2 mL, 25 mmol), and N,N-diisopropylethylamine (3.5 mL, 20 mmol) were added and the mixture stirred overnight at room temperature. At 17 h, additional ethyl acetate (150 mL) was added and the combined mixture was washed with water (50 mL) and brine (50 mL), dried (Na2SO4), filtered and concentrated under vacuum. The residue was used without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrobenzonitrile (16.7 g) and morpholine (16 g) were added to ethanol (300 ml) and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous ethanol to give 5-nitro-2-morpholinobenzonitrile (19.7 g), melting point: 138–140° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.